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For Researchers, Scientists, and Drug Development Professionals

Introduction
Atto 680 is a fluorescent label belonging to a new generation of dyes designed for life science

applications.[1][2] It exhibits strong absorption, good fluorescence quantum yield, and excellent

thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester of Atto 680 is a reactive

derivative that readily forms a stable amide bond with primary amino groups, such as the ε-

amino groups of lysine residues in antibodies and other proteins.[3] This covalent conjugation

makes Atto 680 NHS ester an ideal reagent for fluorescently labeling antibodies for use in a

variety of immunoassays, including immunofluorescence, flow cytometry, and western blotting.

These application notes provide a detailed protocol for the successful labeling of antibodies

with Atto 680 NHS ester, including materials required, step-by-step instructions for conjugation

and purification, and methods for characterizing the final conjugate.

Physicochemical Properties of Atto 680 NHS Ester
A summary of the key physicochemical properties of Atto 680 NHS ester is presented in the

table below. This information is crucial for accurate calculations and successful experimental

design.
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Property Value Reference

Molecular Weight (MW) 828 g/mol

Maximum Absorption (λabs) 681 nm

Molar Extinction Coefficient

(εmax)
1.25 x 10^5 M⁻¹ cm⁻¹

Maximum Emission (λfl) 698 nm

Fluorescence Quantum Yield

(ηfl)
30%

Fluorescence Lifetime (τfl) 1.7 ns

Correction Factor at 280 nm

(CF280)
0.17

Solubility
Soluble in polar solvents like

DMF and DMSO

Storage
Store at -20°C, protected from

light and moisture

Experimental Protocols
Antibody Preparation
Successful labeling requires the antibody to be in an amine-free buffer at a slightly alkaline pH

to ensure the primary amino groups are deprotonated and reactive.

Materials:

Antibody of interest

Phosphate-Buffered Saline (PBS), pH 7.4

Sodium bicarbonate buffer (0.1 M, pH 8.3)

Dialysis tubing (e.g., 20,000 MWCO) or spin desalting columns

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be

buffer-exchanged into PBS. This can be achieved through dialysis against PBS at 4°C with

at least two buffer changes or by using a spin desalting column.

After buffer exchange, determine the antibody concentration by measuring the absorbance at

280 nm. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹ cm⁻¹.

Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).

Concentrations below 2 mg/mL may decrease labeling efficiency.

Initial Antibody Solution Buffer Exchange Labeling Buffer Ready for Labeling

Antibody in storage buffer
(may contain amines)

Dialysis or
Spin Desalting Column

Remove amines PBS, pH 7.4 0.1 M Sodium Bicarbonate,
pH 8.3

Adjust pH
Purified Antibody

(1-5 mg/mL)
Adjust concentration

Click to download full resolution via product page

Figure 1: Workflow for preparing the antibody for labeling.

Atto 680 NHS Ester Stock Solution Preparation
The Atto 680 NHS ester is moisture-sensitive and should be dissolved immediately before

use.

Materials:

Atto 680 NHS ester

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol:

Allow the vial of Atto 680 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.
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Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free DMF or DMSO

to a concentration of 1-2 mg/mL. For example, dissolve 1 mg of Atto 680 NHS ester in 500

µL of DMSO.

Antibody Labeling Reaction
The molar ratio of dye to antibody is a critical parameter that determines the degree of labeling

(DOL). A common starting point is a 2 to 10-fold molar excess of dye.

Materials:

Prepared antibody solution

Atto 680 NHS ester stock solution

Protocol:

While gently vortexing, add the calculated volume of the Atto 680 NHS ester stock solution

to the antibody solution.

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

To stop the reaction, you can add a quenching agent like hydroxylamine or proceed directly

to the purification step.

Reactants

Reaction Product

Prepared Antibody
(in bicarbonate buffer)

Mix and Incubate
(30-60 min, RT, dark)

Atto 680 NHS Ester
(in DMSO/DMF)

Antibody-Atto 680
Conjugate Mixture
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Figure 2: The antibody labeling reaction process.

Purification of the Labeled Antibody
Purification is essential to remove unreacted dye, which can interfere with downstream

applications and DOL calculations.

Materials:

Sephadex G-25 or equivalent gel filtration column

PBS, pH 7.4

Protocol:

Equilibrate the gel filtration column with PBS.

Apply the reaction mixture to the top of the column.

Elute the column with PBS. The first colored band to elute is the labeled antibody. The

second, slower-moving band is the free, unreacted dye.

Collect the fractions containing the labeled antibody.

The purified conjugate can be stabilized by adding a protein like bovine serum albumin

(BSA) if desired.

Characterization of the Labeled Antibody
The degree of labeling (DOL) is the average number of dye molecules conjugated to each

antibody molecule. An optimal DOL for most antibodies is between 2 and 10.

Protocol:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 681 nm

(A₆₈₁).

Calculate the concentration of the antibody and the dye using the following equations based

on the Beer-Lambert law:
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Corrected Antibody Absorbance:

A(protein) = A₂₈₀ - (A₆₈₁ × CF₂₈₀)

Antibody Concentration (M):

[Antibody] = A(protein) / ε(protein)

Dye Concentration (M):

[Dye] = A₆₈₁ / ε(dye)

Degree of Labeling (DOL):

DOL = [Dye] / [Antibody]

Parameter Description Value

A₂₈₀
Absorbance of the conjugate

at 280 nm
Measured

A₆₈₁
Absorbance of the conjugate

at 681 nm
Measured

CF₂₈₀
Correction factor for Atto 680

at 280 nm
0.17

ε(protein)
Molar extinction coefficient of

the antibody at 280 nm
~210,000 M⁻¹ cm⁻¹ for IgG

ε(dye)
Molar extinction coefficient of

Atto 680 at 681 nm
125,000 M⁻¹ cm⁻¹

Storage of Labeled Antibody
For short-term storage, the labeled antibody can be kept at 4°C for several months, protected

from light. For long-term storage, it is recommended to add a preservative like sodium azide (2

mM final concentration) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
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Quality Control
The quality of the labeled antibody can be assessed by:

Purity: Size-exclusion chromatography (SEC) can be used to check for aggregation or

fragmentation of the antibody after labeling.

Functionality: The binding affinity of the labeled antibody to its target antigen should be

confirmed using a suitable immunoassay, such as ELISA or flow cytometry.

Troubleshooting
Issue Possible Cause Suggested Solution

Low DOL

- Presence of primary amines

in the antibody buffer. - Low

antibody concentration. -

Hydrolyzed Atto 680 NHS

ester.

- Ensure complete buffer

exchange to an amine-free

buffer. - Increase the antibody

concentration to >2 mg/mL. -

Prepare the dye stock solution

immediately before use with

anhydrous solvent.

High DOL (potential for self-

quenching)

- Excessive molar ratio of dye

to antibody.

- Reduce the molar excess of

the Atto 680 NHS ester in the

labeling reaction.

Antibody precipitation
- High degree of labeling or

aggregation.

- Optimize the DOL. - Filter the

conjugate solution.

Conclusion
This protocol provides a comprehensive guide for the successful labeling of antibodies with

Atto 680 NHS ester. By carefully controlling the reaction conditions and adequately purifying

and characterizing the final conjugate, researchers can generate high-quality fluorescently

labeled antibodies for a wide range of applications in biological research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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